molecular formula C21H28Cl2N4O B13515248 N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride

Cat. No.: B13515248
M. Wt: 423.4 g/mol
InChI Key: SGOCSBJOQTUCMO-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyrazole ring, and an amide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H28Cl2N4O

Molecular Weight

423.4 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride

InChI

InChI=1S/C21H26N4O.2ClH/c1-14-18(13-23-25(14)21(2,3)4)20(26)24-19(12-22)17-10-9-15-7-5-6-8-16(15)11-17;;/h5-11,13,19H,12,22H2,1-4H3,(H,24,26);2*1H

InChI Key

SGOCSBJOQTUCMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl.Cl

Origin of Product

United States

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